Welcome to the BenchChem Online Store!
molecular formula C7H7NO2 B1433914 Methyl nicotinate-2,4,5,6-D4 CAS No. 345909-99-1

Methyl nicotinate-2,4,5,6-D4

Cat. No. B1433914
M. Wt: 141.16 g/mol
InChI Key: YNBADRVTZLEFNH-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04723016

Procedure details

The procedure of Example 1 was followed using methyl nicotinate (2.74 g, 20 mmol), potassium trimethylsilanolate (2.56 g, 20 mmol), dry tetrahydrofuran (50 mL), and a 5 h reaction time. Potassium nicotinate (2.93 g, 90% yield) was isolated as a white solid: 1H NMR (D2O, DSS) δ 7.55 (ddd, J=1.0, 5.3, 8.3 Hz, Ar--H, 1H), 8.25 (dt, J=1.9, 8.3, Ar--H, 1H), 8.93 ppm (m, Ar--H, 1H). Anal. Calcd. for C6H4KNO2 : C, 44.70; H, 2.50; N, 8.96; K, 24.26. Found: C, 42.28, 42.51, 44.97; H, 2.95, 2.74, 2.83; N, 8.54; K, 24.57.
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:9]C)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.C[Si](C)(C)[O-].[K+:16]>O1CCCC1>[C:1]([O-:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.[K+:16] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.74 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)OC
Step Two
Name
potassium trimethylsilanolate
Quantity
2.56 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[K+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a 5 h reaction time
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CN=CC=C1)(=O)[O-].[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 2.93 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.